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molecular formula C15H15NO2 B8435076 (2'-Amino-biphenyl-3-yl)-acetic acid methyl ester

(2'-Amino-biphenyl-3-yl)-acetic acid methyl ester

Cat. No. B8435076
M. Wt: 241.28 g/mol
InChI Key: UYFSPYNZBSDWML-UHFFFAOYSA-N
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Patent
US08367677B2

Procedure details

(The following reaction is done in an oxygenfree N2 atmosphere.) Add ethanol (0.8 mL), Tetrakis-(triphenylphosphine)-palladium(0) (30 mg, 2.2 mol %) and Na2CO3 decahydrate (944 mg, 3.30 mmol; presolved in 1.2 mL H2O) subsequently to dissolved 2-Amino-benzeneboronic acid (70) (201 mg, 1.30 mmol) in toluene (6.0 mL). Degas the reaction mixture for 5 times and flood with N2 again. Add (3-Bromo-phenyl)-acetic acid methyl ester (69) (270 mg, 1.18 mmol) in toluene (6.0 mL), degas again (5 times) and stir the reaction solution overnight at 100° C. Partition the reaction solution between EtOAc and brine (1+1) and extract the separated aqueous layer 3 times with EtOAc. Wash combined organic layer with brine and dry with Na2SO4. Remove solvent under reduced pressure and purify the crude product by preparative radial chromatography (silica gel 60 PF, CyH/EtOAc 3+1) to obtain (2′-Amino-biphenyl-3-yl)-acetic acid methyl ester (71) as an orange oil (304 mg, 81%). 1H NMR (400 MHz, CDCl3): 3.66 (s, 2H); 3.69 (s, 3H); 3.62-3.86 (br.s, 2H); 6.75 (d, 1H, J=8.1 Hz); 6.80 (t, 1H, J=7.3 Hz); 7.11 (d, 1 H, J=7.3 Hz); 7.15 (d, 1H, J=8.1 Hz); 7.22-7.26 (br.m, 1H); 7.32-7.42 (m, 3H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Na2CO3 decahydrate
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
30 mg
Type
catalyst
Reaction Step Two
Quantity
201 mg
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
270 mg
Type
reactant
Reaction Step Four
Quantity
6 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N#N.C(O)C.[NH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1B(O)O.[CH3:16][O:17][C:18](=[O:27])[CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[C:22](Br)[CH:21]=1>C1(C)C=CC=CC=1.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:16][O:17][C:18](=[O:27])[CH2:19][C:20]1[CH:25]=[C:24]([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[NH2:6])[CH:23]=[CH:22][CH:21]=1 |f:5.6.7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
0.8 mL
Type
reactant
Smiles
C(C)O
Name
Na2CO3 decahydrate
Quantity
1.2 mL
Type
reactant
Smiles
Name
Quantity
30 mg
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
201 mg
Type
reactant
Smiles
NC1=C(C=CC=C1)B(O)O
Name
Quantity
6 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
270 mg
Type
reactant
Smiles
COC(CC1=CC(=CC=C1)Br)=O
Name
Quantity
6 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stir the reaction solution overnight at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(The following reaction
CUSTOM
Type
CUSTOM
Details
Degas the reaction mixture for 5 times and flood with N2 again
CUSTOM
Type
CUSTOM
Details
Partition the reaction solution between EtOAc and brine (1+1)
EXTRACTION
Type
EXTRACTION
Details
extract the separated aqueous layer 3 times with EtOAc
WASH
Type
WASH
Details
Wash
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry with Na2SO4
CUSTOM
Type
CUSTOM
Details
Remove solvent under reduced pressure and purify the crude product by preparative radial chromatography (silica gel 60 PF, CyH/EtOAc 3+1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(CC=1C=C(C=CC1)C1=C(C=CC=C1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 304 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 106.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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